Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate
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Overview
Description
Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of two benzyl groups, two oxygen atoms, and two nitrogen atoms within its bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the benzyl rings .
Scientific Research Applications
Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene: A related compound with a similar bicyclic structure but lacking the benzyl groups.
Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate analogs: Compounds with slight modifications to the core structure .
Uniqueness
This compound is unique due to its specific arrangement of benzyl groups and the presence of both oxygen and nitrogen atoms within its bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61418-79-9 |
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Molecular Formula |
C30H34N2O6 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate |
InChI |
InChI=1S/C30H34N2O6/c33-29(37-23-25-8-3-1-4-9-25)31-14-16-35-18-19-36-17-15-32(22-28-13-7-12-27(20-28)21-31)30(34)38-24-26-10-5-2-6-11-26/h1-13,20H,14-19,21-24H2 |
InChI Key |
YINZYRQYROLQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN(CC2=CC=CC(=C2)CN1C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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